(2,2-Diethoxyethyl)[1-(3-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine

Kinase Inhibition ATP-Competitive Scaffold Comparison

The compound (2,2-Diethoxyethyl)[1-(3-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine (CAS 890949-12-9) is a synthetic small molecule built on a pyrazolo[4,5-e]pyrimidine core. This heterocyclic scaffold is recognized as a privileged structure in kinase inhibitor discovery, commonly deployed to target the ATP-binding pocket of tyrosine and serine/threonine kinases.

Molecular Formula C17H20ClN5O2
Molecular Weight 361.83
CAS No. 890949-12-9
Cat. No. B3016652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,2-Diethoxyethyl)[1-(3-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine
CAS890949-12-9
Molecular FormulaC17H20ClN5O2
Molecular Weight361.83
Structural Identifiers
SMILESCCOC(CNC1=C2C=NN(C2=NC=N1)C3=CC(=CC=C3)Cl)OCC
InChIInChI=1S/C17H20ClN5O2/c1-3-24-15(25-4-2)10-19-16-14-9-22-23(17(14)21-11-20-16)13-7-5-6-12(18)8-13/h5-9,11,15H,3-4,10H2,1-2H3,(H,19,20,21)
InChIKeyXRTRJGMBIIHVIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (2,2-Diethoxyethyl)[1-(3-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine (CAS 890949-12-9) – Scaffold, Identity, and Research Context


The compound (2,2-Diethoxyethyl)[1-(3-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine (CAS 890949-12-9) is a synthetic small molecule built on a pyrazolo[4,5-e]pyrimidine core . This heterocyclic scaffold is recognized as a privileged structure in kinase inhibitor discovery, commonly deployed to target the ATP-binding pocket of tyrosine and serine/threonine kinases [1]. The molecule features a 3-chlorophenyl substituent at the N1 position and a 2,2-diethoxyethyl amine side chain at the C4 position, distinguishing it from simpler N-methyl or N,N-dimethyl analogs in the same chemotype. Despite the scaffold’s established provenance in medicinal chemistry, publicly available quantitative biological data for this specific compound—including enzymatic inhibition constants (IC50/Ki), cellular activity, selectivity profiles, and in vivo pharmacokinetics—are extremely limited in peer-reviewed primary literature or patents.

Why Analogs of (2,2-Diethoxyethyl)[1-(3-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine Cannot Be Interchanged Without Empirical Verification


Small modifications to the pyrazolo[4,5-e]pyrimidine scaffold are known to dramatically alter kinase selectivity, potency, and cellular efficacy. The gatekeeper residue in the kinase ATP-binding pocket interacts directly with the C3 substituent, while the C4 amine side chain influences both hydrophobic packing and hydrogen-bonding networks that govern target engagement [1]. Replacing the 2,2-diethoxyethyl amine on the target compound with a simple methyl group (as in ZINC16917004) or a phenylethyl group (as in the analog [1-(3-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl](2-phenylethyl)amine) can completely invert the selectivity fingerprint and render a compound inactive against the intended kinase. Without head-to-head profiling data, any assumption of functional interchangeability between in-class compounds is scientifically unsound and poses a significant risk of experimental failure. The evidence sections below detail precisely which quantitative differentiators exist—and where critical data gaps preclude procurement decisions based on potency alone.

Quantitative Evidence Dashboard: Where (2,2-Diethoxyethyl)[1-(3-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine Differentiates


Scaffold Class-Level Inference: Pyrazolo[4,5-e]pyrimidine Core Confers ATP-Competitive Kinase Binding Versus Non-Fused Pyrimidines

The pyrazolo[4,5-e]pyrimidine ring system provides a hydrogen-bonding donor-acceptor pattern that mimics the adenine ring of ATP, establishing a binding mode distinct from simpler pyrimidine or pyrazolopyridine scaffolds. In a study of C3-substituted pyrazolopyrimidine CDPK1 inhibitors, the fused heterocyclic core contributed to potency within low nanomolar range (IC50 < 10 nM for optimized analogs) [1]. This intrinsic scaffold advantage is a prerequisite for the target compound's potential activity and differentiates it from non-fused chemotypes.

Kinase Inhibition ATP-Competitive Scaffold Comparison

Selectivity Hypothesis: C1-3-Chlorophenyl Modification Enhances Human Kinome Selectivity Over Unsubstituted Analogs

Crystallographic and biochemical data demonstrate that C1 substitution on the pyrazolopyrimidine scaffold critically modulates selectivity against human kinases. In the CDPK1 study, C1-aryl modifications improved selectivity over human c-SRC by >100-fold compared to C1-H analogs [1]. The target compound's 3-chlorophenyl group at N1 is positioned to exploit this determinant, theoretically offering superior kinome-wide selectivity compared to N1-unsubstituted or N1-methyl analogs.

Kinase Selectivity Structure-Activity Relationship Gatekeeper Residue

Physicochemical Differentiation: Calculated Lipophilicity and Solubility Profile Versus Dimethyl Analog AMB1768689

The 2,2-diethoxyethyl side chain introduces two additional oxygen atoms and extended alkyl flexibility, which is predicted to lower lipophilicity and improve aqueous solubility relative to the dimethylamine analog AMB1768689 (1-(3-chlorophenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine). Calculated logP (cLogP) for the target compound is estimated at ~3.2 versus ~3.8 for the dimethyl analog, a difference of approximately 0.6 log units [1]. Improved solubility can translate to better in vitro assay performance and reduced non-specific binding.

Drug-like Properties Lipophilicity Solubility

Recommended Application Scenarios for (2,2-Diethoxyethyl)[1-(3-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine Based on Current Evidence


Kinase Selectivity Profiling Probe in Parasitic CDPK1 Drug Discovery Programs

Given the scaffold's established role in targeting the glycine gatekeeper residue of apicomplexan CDPK1 [1], this compound is best deployed as a starting point for structure-activity relationship (SAR) exploration in anti-parasitic drug discovery. Its C1-3-chlorophenyl substituent positions it as a candidate for optimizing selectivity over human kinases, and the diethoxyethyl side chain offers a handle for further solubility optimization. Procurement for broad kinase panel screening is justified but should be accompanied by internal biochemical profiling prior to in vivo use.

Chemical Biology Tool for ATP-Binding Pocket Occupancy Studies

The pyrazolo[4,5-e]pyrimidine core forms key hydrogen bonds with the kinase hinge region, making this compound a useful tool for competitive binding assays (e.g., SPR, thermal shift) to study ATP-pocket engagement across the kinome. The distinct 2,2-diethoxyethyl amine chain provides a unique mass shift that can be leveraged in mass spectrometry-based target deconvolution experiments.

In Silico Docking and Machine Learning Model Validation

With a well-defined three-dimensional structure (confirmed by the core scaffold's crystallographic data [1]), this compound can serve as a test ligand for validating docking algorithms and machine learning models trained on kinase inhibitor selectivity. Its divergent substituents (3-chlorophenyl and diethoxyethyl) provide a rigorous test case for predicting binding poses and selectivity scores.

Reference Standard for Analytical Method Development in Pyrazolopyrimidine Research

The compound's distinct molecular weight (361.8 g/mol) and UV chromophore (3-chlorophenyl ring) facilitate detection and quantification by LC-MS or HPLC. It can be employed as an analytical reference standard for method development and system suitability testing in laboratories studying pyrazolopyrimidine libraries, particularly when tracking impurities or degradation products.

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